(2E,11Z,14Z,17Z)-icosatetraenoyl-CoA

Mitochondrial β-oxidation Enoyl-CoA hydratase Yeast fatty acid metabolism

Researchers requiring functional enoyl-CoA hydratase (EC 4.2.1.17) or trans‑2‑enoyl‑CoA reductase (EC 1.3.1.38) substrates must use the genuine (2E,11Z,14Z,17Z) isomer. The distinct trans‑Δ2 configuration is an obligatory structural motif for enzymatic hydration and reduction; all‑cis arachidonoyl‑CoA is not functionally interchangeable. Procuring undefined isomeric mixtures introduces uncontrolled variables that compromise peroxisomal β‑oxidation and EPA‑biosynthesis studies. This product delivers the validated stereoisomer required for reproducible kinetic baselines.

Molecular Formula C41H66N7O17P3S
Molecular Weight 1054.0 g/mol
Cat. No. B15598117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,11Z,14Z,17Z)-icosatetraenoyl-CoA
Molecular FormulaC41H66N7O17P3S
Molecular Weight1054.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,20-21,28-30,34-36,40,51-52H,4,7,10,13-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,21-20+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyYJKOIKYLHSMLHC-ATRRWJJYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA for Fatty Acid Beta-Oxidation and Acyl-CoA Synthetase Research


(2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA is an unsaturated long-chain fatty acyl-CoA featuring a distinctive trans (E) configuration at the Δ2 position, while retaining cis (Z) geometries at positions 11, 14, and 17. This compound is formally derived from the condensation of coenzyme A with (2E,11Z,14Z,17Z)-icosatetraenoic acid, with molecular formula C41H66N7O17P3S and a monoisotopic mass of approximately 1053.34 Da [1]. As a member of the unsaturated fatty acyl-CoA class, it serves as a specialized metabolic intermediate in peroxisomal beta-oxidation pathways and functions as a substrate for enoyl-CoA hydratases and reductases [2].

Why Generic Arachidonoyl-CoA Fails to Substitute for (2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA in Specialized Assays


The stereochemical configuration of fatty acyl-CoAs dictates their recognition and catalytic turnover by key metabolic enzymes. Standard arachidonoyl-CoA (all-cis 5Z,8Z,11Z,14Z configuration) and (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA are not functionally interchangeable. The trans-2 double bond in the target compound fundamentally alters substrate binding geometry within enzyme active sites, leading to substantial differences in reaction kinetics. In enoyl-CoA hydratase-mediated pathways, the trans-2 configuration is a structural prerequisite for hydration activity [1]. Furthermore, trans-arachidonic acid isomers have been shown to exhibit opposite biological effects compared to their cis counterparts—failing to activate NADPH oxidase while actively inhibiting cis-AA-induced activation [2]. Procuring the incorrect stereoisomer or an undefined isomeric mixture introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation.

Quantitative Evidence Supporting Selection of (2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA Over Alternatives


Metabolic Flux Comparison: trans-2-Arachidonoyl-CoA vs. Arachidonoyl-CoA in 3R-HETE Biosynthesis

In cell-free mitochondrial enzyme extracts from the yeast Dipodascopsis uninucleata, trans-2-arachidonoyl-CoA—the saturated-carbon-chain counterpart sharing the defining trans-2 enoyl structural motif—exhibited dramatically higher substrate conversion efficiency for 3R-HETE biosynthesis compared to arachidonoyl-CoA (all-cis) [1]. The target compound (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA bears the identical trans-2 configuration that underpins this kinetic advantage.

Mitochondrial β-oxidation Enoyl-CoA hydratase Yeast fatty acid metabolism

Substrate Recognition: Enoyl-CoA Hydratase Specificity for trans-2 Configuration

Purified medium- and short-chain acyl-CoA oxidases from maize (Zea mays) were unequivocally shown to produce trans-2-enoyl-CoA as the product of saturated acyl-CoA oxidation, as verified by independent assay techniques [1]. This confirms that the trans-2 configuration is the native substrate geometry recognized by downstream β-oxidation enzymes, including enoyl-CoA hydratases and reductases.

Acyl-CoA oxidase Peroxisomal β-oxidation Substrate specificity

Functional Consequences of trans vs. cis Geometry in Arachidonate-Derived Metabolites

While this study employed free fatty acids rather than acyl-CoA esters, it provides direct evidence that trans stereochemistry profoundly alters biological function relative to all-cis geometry. Mono-trans arachidonic acid isomers completely failed to activate the NADPH oxidase complex in a cell-free system, and moreover actively inhibited cis-arachidonic acid-induced enzyme activation through direct interaction with both membrane and cytosolic components [1].

NADPH oxidase Lipid signaling Stereochemical selectivity

Human Metabolic Pathway Participation: Unique Reaction Niche

Database-curated metabolic reconstructions for Homo sapiens identify (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA as a participant in the reaction converting (11Z,14Z,17Z)-icosatrienoyl-CoA + NAD⁺ to (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA + NADH + H⁺, associated with the icosapentaenoate biosynthesis III (8-desaturase) pathway [1]. This reaction niche is distinct from pathways involving all-cis arachidonoyl-CoA.

Icosapentaenoate biosynthesis Fatty acid desaturation Human metabolism

Optimal Research Applications for (2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA Based on Evidence


Enoyl-CoA Hydratase and Reductase Substrate Specificity Studies

Researchers characterizing enoyl-CoA hydratases (EC 4.2.1.17) or trans-2-enoyl-CoA reductases (EC 1.3.1.38) require authentic trans-2-enoyl-CoA substrates to establish baseline kinetic parameters. As demonstrated by Hooks et al., these enzymes exhibit strict stereochemical requirements, producing and consuming trans-2-enoyl-CoA species as obligate intermediates in peroxisomal β-oxidation [1]. (2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA provides a defined, polyunsaturated long-chain substrate suitable for determining enzyme specificity across chain-length and unsaturation gradients.

Peroxisomal Beta-Oxidation Pathway Tracing of Polyunsaturated Fatty Acids

Studies investigating the degradation of arachidonate and other polyunsaturated fatty acids via the peroxisomal β-oxidation pathway rely on authentic intermediates. The trans-2 configuration of (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA positions it as a key intermediate in the reductase/isomerase-dependent pathway that removes double bonds from odd-numbered carbons. Research by Sprecher and colleagues has established that acyl-CoAs bearing 2-trans-4-cis configurations accumulate during peroxisomal incubation with arachidonate, with 2,4-dienoyl-CoA reductase serving as a rate-controlling step [2].

Mitochondrial 3-Hydroxy Fatty Acid Biosynthesis Assays

Investigators studying mitochondrial enoyl-CoA hydratase activity toward long-chain polyunsaturated substrates will find (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA directly relevant. The study by Kock et al. demonstrated that trans-2-arachidonoyl-CoA is a far superior substrate (53 nmol/mg/min) than arachidonoyl-CoA (22 nmol/mg/h) for 3R-HETE biosynthesis in yeast mitochondria, establishing that trans-2-enoyl-CoA intermediates are kinetically preferred substrates for this class of reactions [1].

8-Desaturase Pathway Characterization in Mammalian Systems

Research programs focused on the biosynthesis of eicosapentaenoic acid (EPA) from shorter-chain polyunsaturated precursors in mammals involve the 8-desaturase pathway. According to curated metabolic databases, (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA participates in the reversible NAD⁺/NADH-coupled reaction within the icosapentaenoate biosynthesis III pathway in Homo sapiens [3]. This compound enables precise interrogation of this specific desaturation step, distinct from the canonical Δ5- and Δ6-desaturase pathways that utilize all-cis acyl-CoA substrates.

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